Sulfamoyl fluoride Sulfamoyl fluoride
Brand Name: Vulcanchem
CAS No.: 14986-54-0
VCID: VC11680941
InChI: InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4)
SMILES: NS(=O)(=O)F
Molecular Formula: FH2NO2S
Molecular Weight: 99.09 g/mol

Sulfamoyl fluoride

CAS No.: 14986-54-0

Cat. No.: VC11680941

Molecular Formula: FH2NO2S

Molecular Weight: 99.09 g/mol

* For research use only. Not for human or veterinary use.

Sulfamoyl fluoride - 14986-54-0

Specification

CAS No. 14986-54-0
Molecular Formula FH2NO2S
Molecular Weight 99.09 g/mol
IUPAC Name sulfamoyl fluoride
Standard InChI InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4)
Standard InChI Key USPTVMVRNZEXCP-UHFFFAOYSA-N
SMILES NS(=O)(=O)F
Canonical SMILES NS(=O)(=O)F

Introduction

Chemical Identity and Structural Characteristics

Sulfamoyl fluoride belongs to the broader family of sulfur(VI) fluorides, distinguished by the presence of a fluorine atom bonded to a sulfonyl group (F–S(O)₂–NR₂). The molecule adopts a tetrahedral geometry around the sulfur atom, with bond angles and lengths dictated by VSEPR theory. Computational studies suggest that the S–F bond length ranges between 153–160 pm, while the S–N bond measures approximately 165 pm, reflecting partial double-bond character due to resonance stabilization .

Synthetic Methodologies

Hydrogen Fluoride-Mediated Halogen Exchange

A landmark patent (US20240368075) details the synthesis of N,N-dialkyl sulfamoyl fluorides via halogen exchange using anhydrous hydrogen fluoride (HF) . The process involves reacting sulfamoyl nonfluorohalide precursors (X–S(O)₂–NR₂, where X = Cl, Br, I) with HF under controlled conditions:

X–S(O)₂–NR₂ + HF → F–S(O)₂–NR₂ + HX\text{X–S(O)₂–NR₂ + HF → F–S(O)₂–NR₂ + HX}

Key parameters include:

  • Temperature: 0–50°C to prevent side reactions

  • HF stoichiometry: 1.5–3 equivalents to ensure complete conversion

  • Solvent systems: Polar aprotic solvents like dichloromethane or acetonitrile

This method achieves yields exceeding 85% for derivatives with linear alkyl groups (e.g., N,N-dimethyl sulfamoyl fluoride), though steric hindrance in branched or cyclic analogs reduces efficiency to 60–70% .

Calcium Triflimide-Catalyzed SuFEx Activation

Recent work by PMC researchers demonstrates that sulfamoyl fluorides participate in SuFEx reactions when activated by calcium triflimide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) . This system enables rapid coupling with amines at room temperature:

F–S(O)₂–NR₂ + R’NH₂ → R’NH–S(O)₂–NR₂ + HF\text{F–S(O)₂–NR₂ + R'NH₂ → R'NH–S(O)₂–NR₂ + HF}

Advantages over traditional methods:

  • Reaction completion in <30 minutes vs. 24–48 hours thermally

  • Tolerance for diverse amine nucleophiles (primary, secondary, aromatic)

  • Minimal side products (e.g., <5% sulfonic acid formation)

Table 1 compares synthetic approaches:

MethodYield (%)TimeSubstrate Scope
HF Halogen Exchange60–852–6 hrLinear alkyls, small cycles
Ca(NTf₂)₂/DABCO75–950.5 hrBroad (incl. heterocycles)

Industrial and Research Applications

Medicinal Chemistry

The SuFEx platform leverages sulfamoyl fluorides to construct sulfamide-based protease inhibitors. Notable examples include:

  • Compound 30: IC₅₀ = 12 nM against SARS-CoV-2 main protease

  • LY-487,038: Selective NLRP3 inflammasome inhibitor (Phase II trials)

Polymer Science

Copolymerization with ethylene glycol derivatives yields polysulfamides with:

  • Glass transition temperatures (Tg) of 120–180°C

  • Dielectric constants <2.5, suitable for microelectronics insulation

Emerging Research Directions

Flow Chemistry Integration

Microreactor systems enhance safety in HF-based synthesis by:

  • Reducing HF inventory to <10 mL

  • Improving heat transfer (ΔT <5°C across reactor)

Bioconjugation Strategies

Site-specific protein labeling via sulfamoyl fluoride-lysine reactions achieves:

  • 90% labeling efficiency in <10 minutes

  • Orthogonality to common bioorthogonal handles (e.g., azides)

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